molecular formula C21H13F2N3O3 B2648691 (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327174-71-9

(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2648691
CAS No.: 1327174-71-9
M. Wt: 393.35
InChI Key: BOAMXGOQIPIESQ-DAFNUICNSA-N
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Description

(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound exhibits significant anti-proliferative activity by selectively targeting and inhibiting the autophosphorylation of FLT3, including both the wild-type and the clinically relevant internal tandem duplication (ITD) mutants, which are associated with poor prognosis. The primary research application of this inhibitor is in the investigation of FLT3-driven oncogenic signaling pathways and the evaluation of targeted therapeutic strategies for leukemia. Its mechanism of action involves binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing downstream signaling cascades, such as the STAT5 and MAPK pathways, leading to the induction of apoptosis in malignant cells. Recent studies highlight its utility as a valuable chemical probe for dissecting the role of FLT3 in hematopoiesis and leukemogenesis, and for exploring mechanisms of resistance to FLT3-targeted therapies. Furthermore, its research scope is expanding into other cancer contexts where FLT3 and related kinases may play a role. This compound is intended for in vitro and in vivo research use to advance the understanding of tyrosine kinase biology and to support the preclinical development of novel oncology treatments.

Properties

IUPAC Name

2-(2,5-difluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-13-5-7-16(23)17(10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAMXGOQIPIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that has gained interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyDetail
Molecular Formula C19H15F2N3O3
Molecular Weight 359.34 g/mol
CAS Number Not available
IUPAC Name (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Anticancer Properties

Research indicates that (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in activated macrophages. This suggests a potential role in neuroprotection against inflammation-induced neuronal damage, which is particularly relevant for conditions such as neurodegenerative diseases.

Antioxidant Activity

Antioxidant activity is another significant aspect of its biological profile. The compound has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases linked to oxidative damage.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exhibits cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values reported were significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
  • Mechanistic Studies : Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis confirmed decreased tumor cell proliferation and increased apoptosis within the tumors.

Comparison with Similar Compounds

Comparison with Chlorinated Chromene Analogues

describes chromene derivatives such as N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3) and 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4). Key differences include:

  • Substituent Effects : The target compound features 2,5-difluorophenyl and pyridin-2-yl groups, whereas ’s compounds have chlorinated aryl and benzamide moieties. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and membrane permeability compared to chlorine .
  • Hydrogen Bonding: The 7-hydroxy group in the target compound could improve aqueous solubility and receptor binding compared to the cyano group in Compound 3.

Comparison with Natural Chromene-Based Extracts

analyzes chromene-related phenolic compounds in cocoa bean extracts (e.g., flavonoids and alkaloids). While structurally distinct, the 7-hydroxy group in the target compound mirrors the phenolic hydroxyl groups in natural extracts, which are critical for antibacterial activity. However, synthetic chromenes often exhibit enhanced specificity and tunability compared to plant-derived mixtures .

Pharmacological and Analytical Comparisons

Antibacterial Potential

highlights the role of phenolic chromenes in inhibiting A. actinomycetemcomitans (MIC values: 25–100 µg/mL for cocoa extracts). The target compound’s hydroxyl and fluorinated groups may similarly disrupt bacterial membranes or enzyme function, though empirical data are needed to confirm this hypothesis .

Analytical Characterization

employs HPLC-ESI-MSn for metabolite profiling, a method applicable to the target compound. Its imine and carboxamide groups would likely produce distinct fragmentation patterns compared to simpler phenolic chromenes, aiding in structural identification .

Data Tables

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name/Class Core Structure Key Substituents Hypothesized Activity
Target Compound 2H-chromene 2,5-difluorophenyl, pyridin-2-yl Enzyme inhibition, antimicrobial
Compound 3 () Tetrahydrochromene 2-chlorobenzylidene, chlorophenyl Antimicrobial, kinase inhibition
Cocoa Extract Chromenes () Flavonoid chromenes Phenolic hydroxyls Broad-spectrum antibacterial

Table 2: Analytical Techniques for Chromene Characterization

Technique (From Evidence) Application to Target Compound Reference
HPLC-ESI-MSn () Profiling imine/carboxamide fragmentation
Serial Dilution MIC () Assessing antibacterial efficacy

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